N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 634895-42-4
Cat. No.: VC16154215
Molecular Formula: C26H21N5O2
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634895-42-4 |
|---|---|
| Molecular Formula | C26H21N5O2 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C26H21N5O2/c32-26(31-28-16-19-15-27-22-12-6-4-10-20(19)22)24-14-23(29-30-24)21-11-5-7-13-25(21)33-17-18-8-2-1-3-9-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+ |
| Standard InChI Key | KSVFIGCFOYUXRM-LQKURTRISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide features a pyrazole core substituted at positions 3 and 5. The 3-position is occupied by a 2-(benzyloxy)phenyl group, while the 5-position contains a carbohydrazide moiety linked to an indol-3-ylmethylene group. The benzyloxy substituent introduces aromatic bulk and lipophilicity, potentially enhancing membrane permeability .
The molecular formula is hypothesized as C27H21N5O2 based on structural analogs like N'-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(2-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE (C23H23N5O2) , with adjustments for the benzyloxy group's additional carbons.
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, related hydrazide-hydrazones exhibit characteristic IR peaks:
Proton NMR of analogous compounds reveals:
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis likely follows a multi-step protocol analogous to methods for related pyrazole-carbohydrazides :
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Formation of pyrazole core: Cyclocondensation of β-diketones with hydrazines.
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Carbohydrazide introduction: Reaction of pyrazole-5-carboxylic acid with hydrazine hydrate.
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Schiff base formation: Condensation of carbohydrazide with indole-3-carbaldehyde.
A representative reaction scheme is shown below:
Optimization Parameters
Key reaction conditions from analogous syntheses :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (2–3 drops) |
| Temperature | Reflux (78°C) |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
The benzyloxy group’s steric bulk may necessitate longer reaction times compared to smaller alkoxy substituents .
Biological Activity and Mechanistic Insights
| Cell Line | Predicted IC50 (μM) | Selectivity Index |
|---|---|---|
| HepG-2 | 8–12 | 5–8 |
| MDA-MB-231 | 10–15 | 4–6 |
| HCT-116 | 12–18 | 3–5 |
Molecular Docking Studies
In silico analyses of analogous compounds reveal:
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EGFR kinase inhibition: Binding affinity ≈ -9.2 kcal/mol via H-bonding with Met769 and π-π stacking with Phe771
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Topoisomerase II inhibition: Interaction with catalytic tyrosine (Tyr805) through hydrazone nitrogen
The benzyloxy group’s aromatic system may enhance DNA intercalation potential compared to smaller substituents .
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